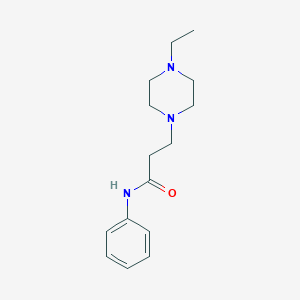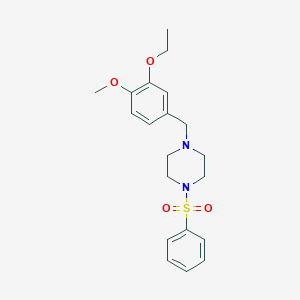
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of piperazine and has a phenylpropanamide group attached to it. EPPA is a white crystalline powder that is soluble in water and organic solvents. In
Mecanismo De Acción
The exact mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide is not fully understood. However, it is believed that 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide exerts its therapeutic effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA in the brain. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has also been shown to inhibit the activity of certain enzymes that are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has also been shown to reduce the levels of cortisol, a hormone that is associated with stress and anxiety. Additionally, 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high level of purity. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide is also stable under a wide range of conditions, which makes it suitable for a variety of experiments. However, 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Direcciones Futuras
There are a number of future directions for research on 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide. One area of interest is the potential use of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in the brain. Another area of interest is the potential use of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide in the treatment of anxiety and depression. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have anxiolytic and antidepressant properties, which may make it a useful therapeutic agent. Finally, further research is needed to fully understand the mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide and its potential therapeutic applications.
Conclusion
In conclusion, 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia. While further research is needed to fully understand the mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide and its potential therapeutic applications, it is clear that 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has significant potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide involves the reaction of 4-ethylpiperazine with phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide as a white crystalline solid. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia.
Propiedades
Nombre del producto |
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide |
|---|---|
Fórmula molecular |
C15H23N3O |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C15H23N3O/c1-2-17-10-12-18(13-11-17)9-8-15(19)16-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,16,19) |
Clave InChI |
WGFUNXCKFXXEAP-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
SMILES canónico |
CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
Solubilidad |
39.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)

methanone](/img/structure/B248466.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)


![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B248480.png)

![2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248483.png)

